

BI-2545 Target Engagement in Cellular Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: BI-2545

Cat. No.: B15576520

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This technical guide provides a comprehensive overview of the target engagement of **BI-2545** in cellular models. **BI-2545** is a potent and selective inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.^{[1][2][3][4]} Understanding the cellular target engagement of this compound is critical for its development as a therapeutic agent. This document details the mechanism of action of **BI-2545**, presents quantitative data on its cellular activity, and provides detailed experimental protocols for assessing its target engagement.

Introduction to BI-2545 and its Target, Autotaxin

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).^{[1][5][6]} LPA is a bioactive signaling lipid that acts on a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to mediate a wide range of cellular responses, including cell proliferation, migration, survival, and differentiation.^{[1][5][6]} The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and inflammation.^{[2][3][7]}

BI-2545 is a small molecule inhibitor that potently and selectively targets ATX.^{[4][7][8]} By inhibiting the enzymatic activity of ATX, **BI-2545** reduces the production of LPA, thereby modulating the downstream signaling events mediated by LPA receptors.^{[1][8]}

Quantitative Data on BI-2545 Activity

The potency of **BI-2545** has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of **BI-2545**

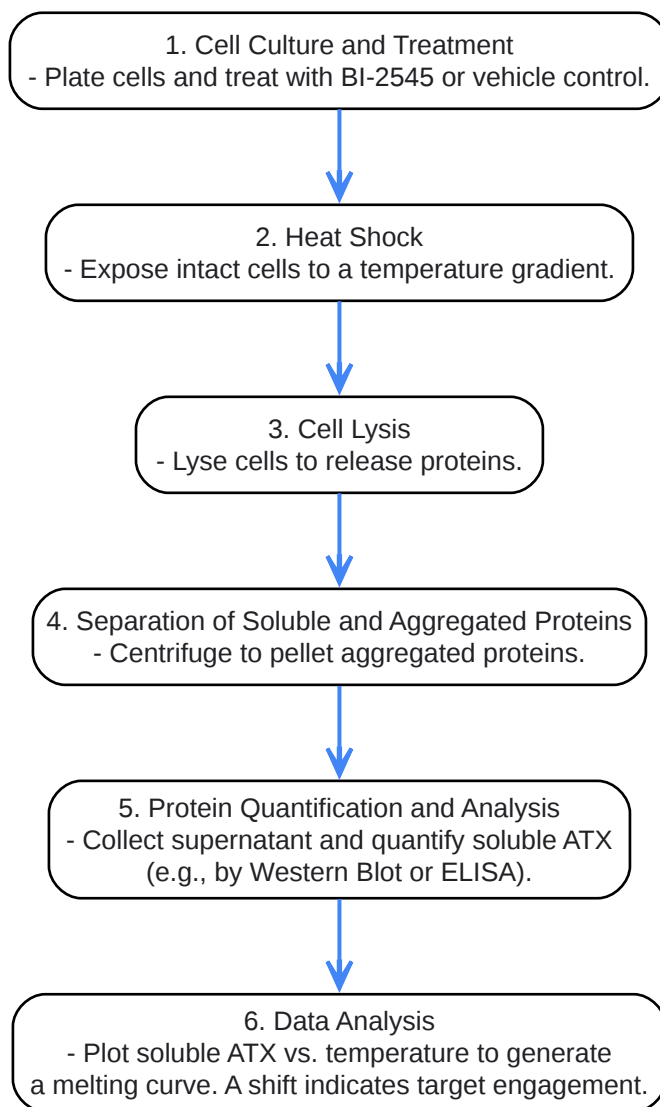
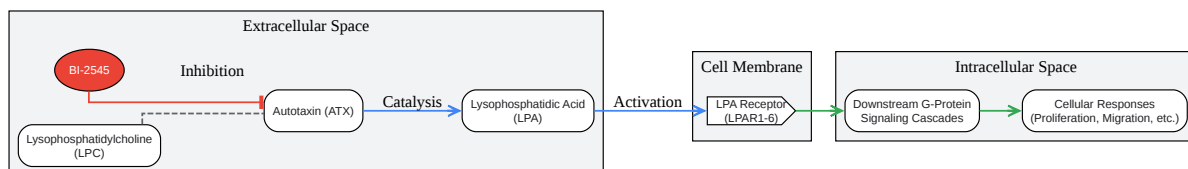
Parameter	Species	Value	Reference
IC50 (ATX activity)	Human	2.2 nM	[2]
IC50 (ATX activity)	Human Whole Blood	29 nM	[2][3]
IC50 (ATX activity)	Rat Whole Blood	96 nM	[2][3]

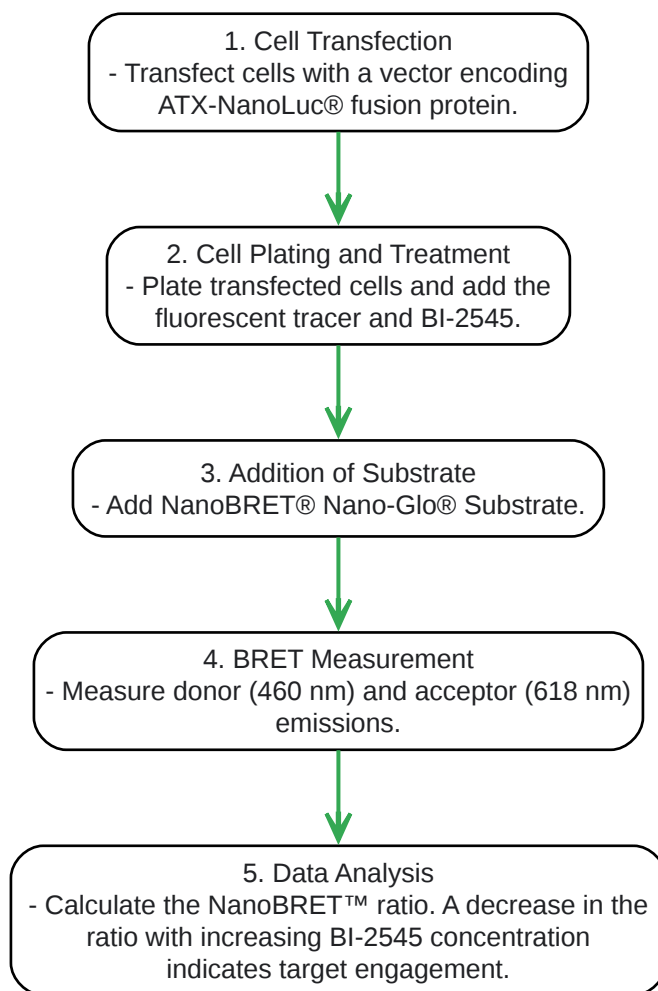
Table 2: In Vivo Efficacy of **BI-2545**

Species	Dose	Effect	Reference
Rat	10 mg/kg (oral)	Up to 90% reduction in plasma LPA levels	[2][3][8]

Signaling Pathway

BI-2545 exerts its effects by inhibiting the ATX-LPA signaling pathway. A simplified representation of this pathway is depicted below.





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